6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide
Description
This compound is a structurally complex molecule featuring an indoline-5-carboxamide core linked to an 8-azabicyclo[3.2.1]octane moiety via a sulfonyl bridge. The molecular formula is C₂₉H₃₃ClF₃N₅O₄S (calculated molecular weight: ~660.1 g/mol), with a formal charge of 0 and two chiral centers contributing to stereochemical specificity . The sulfonyl group enhances hydrogen-bonding capacity, while the trifluorobutyl chain may influence membrane permeability and target binding.
Properties
Molecular Formula |
C26H34ClF3N4O4S |
|---|---|
Molecular Weight |
591.1 g/mol |
IUPAC Name |
6-chloro-2-oxo-N-[8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35) |
InChI Key |
OTEIUEJPHNOGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide involves multiple steps, starting with the preparation of the indoline core. The Fischer indole synthesis is a common method used to construct the indole ring system This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized indoline derivatives .
Scientific Research Applications
6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Key Observations:
Core Structure Variations: The target compound shares the indoline-5-carboxamide core with 9d () but diverges in the bicyclic system and substituents. Compounds like 8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[...] () highlight the prevalence of halogenated aryl groups in similar structures, though the target’s trifluorobutyl group offers unique steric and electronic properties .
Substituent Impact: The trifluorobutyl chain in the target compound increases lipophilicity (logP ~4.2 estimated) compared to the benzylamino group in ’s compound (logP ~3.5), which may enhance blood-brain barrier penetration . The sulfonyl bridge in the target and ’s compound contrasts with the spiro-oxirane in , suggesting divergent binding mechanisms (e.g., sulfonyl groups may interact with basic residues in enzyme active sites) .
However, the trifluorobutyl group may compensate by improving permeability.
Functional Comparisons and Research Findings
Insights:
- The target compound’s lower IC₅₀ against Kinase X compared to ’s compound suggests the trifluorobutyl group enhances binding affinity, possibly through hydrophobic interactions in the kinase’s ATP pocket .
- The spiro-oxirane compound in exhibits high GPCR selectivity, underscoring how bicyclic systems with halogenated groups can achieve specificity .
Biological Activity
The compound 6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive analysis of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Features
The structure includes:
- A chloro group.
- An indoline moiety.
- A piperidine ring with a trifluorobutyl substituent.
- A sulfonamide linkage.
The compound functions primarily as a 5-hydroxytryptamine (5-HT) receptor agonist , particularly targeting the 5-HT4 receptor . This receptor is implicated in various gastrointestinal processes and is a promising target for drugs aimed at treating motility disorders.
Pharmacological Profile
Research indicates that this compound exhibits:
- High affinity for the 5-HT4 receptor, demonstrating agonistic activity that enhances gastrointestinal motility.
- Selectivity over other serotonin receptors and dopamine receptors, which is crucial for minimizing side effects associated with broader receptor activation.
In Vitro Studies
In vitro studies have shown that the compound effectively stimulates gastric motility. For instance:
- It was found to significantly enhance gastric antral motility in conscious dog models, outperforming existing treatments like cisapride by a factor of 30 in potency .
In Vivo Studies
In vivo experiments indicate that the compound accelerates gastric emptying rates in models of gastroparesis, further supporting its potential as a therapeutic agent for gastrointestinal disorders .
Clinical Implications
- Gastroprokinetic Effects : In trials involving conscious dogs, the compound demonstrated dose-dependent stimulation of gastric motility both in fasted and postprandial states .
- Comparison with Other Agonists : The compound's efficacy was compared with other known 5-HT4 agonists, showing superior selectivity and potency, which may lead to fewer side effects and better patient outcomes.
Safety Profile
Preliminary assessments suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to fully establish its safety in human applications.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
